molecular formula C19H31N3O B13083235 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

Cat. No.: B13083235
M. Wt: 317.5 g/mol
InChI Key: GXQYMQSOVDRBTG-VJFUWPCTSA-N
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Description

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide is a complex organic compound that features a cyclohexyl ring, an amino group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction using propanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of amine-containing compounds with biological systems.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-ethylpropanamide: A simpler analog with similar amine and amide functionalities.

    N-benzylcyclohexylamine: Shares the benzyl and cyclohexyl groups but lacks the propanamide moiety.

    Propanamide derivatives: Compounds with variations in the substituents on the propanamide group.

Uniqueness

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide is unique due to its combination of a cyclohexyl ring, benzyl group, and propanamide moiety. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C19H31N3O/c1-14(2)22(13-16-9-5-4-6-10-16)18-12-8-7-11-17(18)21-19(23)15(3)20/h4-6,9-10,14-15,17-18H,7-8,11-13,20H2,1-3H3,(H,21,23)/t15?,17?,18-/m0/s1

InChI Key

GXQYMQSOVDRBTG-VJFUWPCTSA-N

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCCCC2NC(=O)C(C)N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N

Origin of Product

United States

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